Architectural Mastery in Bioconjugation: A Technical Guide to N-Mal-N-bis(PEG2-amine) TFA Salt
Architectural Mastery in Bioconjugation: A Technical Guide to N-Mal-N-bis(PEG2-amine) TFA Salt
Executive Summary
The evolution of biotherapeutics—particularly Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs)—has necessitated a paradigm shift in linker chemistry. Linear linkers often suffer from a critical limitation: as the Drug-to-Antibody Ratio (DAR) increases, the inherent hydrophobicity of the payloads induces protein aggregation, premature clearance, and systemic toxicity.
Enter N-Mal-N-bis(PEG2-amine) TFA salt , a highly specialized branched polyethylene glycol (PEG) linker[1]. By utilizing a central tertiary amide vertex to split a single thiol-reactive maleimide group into two amine-reactive PEG2 branches, this molecule allows researchers to double the payload capacity per conjugation site while leveraging the hydrophilic nature of PEG to maintain aqueous solubility[2]. This whitepaper dissects the chemical anatomy, mechanistic advantages, and validated experimental protocols for deploying this linker in advanced drug development.
Chemical Anatomy & Physicochemical Properties
To engineer a successful conjugate, one must first understand the causality behind the linker's structural design. N-Mal-N-bis(PEG2-amine) TFA salt is not merely a spacer; it is a multi-functional chemical scaffold.
Structural Causality
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The Maleimide Terminus: Designed for rapid, highly specific Michael addition with free sulfhydryl (-SH) groups (e.g., reduced cysteines on monoclonal antibodies)[1].
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The PEG2 Branches: The inclusion of two repeating ethylene glycol units (PEG2) provides a calculated balance. It is long enough to offer steric flexibility and hydrophilicity, yet short enough to prevent the excessive hydrodynamic radius expansion that can interfere with target binding[3].
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The TFA Salt Form: Primary amines are inherently nucleophilic and prone to atmospheric oxidation or reaction with ambient CO₂ to form carbamates. Storing the molecule as a Trifluoroacetic Acid (TFA) salt protonates the amines ( NH3+ ), rendering them chemically inert during storage and the initial maleimide-thiol conjugation step[1].
Quantitative Data Summary
| Property | Specification / Value |
| Chemical Name | N-Mal-N-bis(PEG2-amine) TFA salt |
| CAS Number | 2128735-20-4[3] |
| Molecular Formula | C19H34N4O7 (Free base)[3] |
| Molecular Weight | 430.5 g/mol (Free base)[4] |
| SMILES String | NCCOCCOCCN(C(CCN1C(C=CC1=O)=O)=O)CCOCCOCCN[3] |
| Reactive Moieties | 1x Maleimide, 2x Primary Amines |
| Solubility | Water, DMSO, DMF[5] |
| Storage Conditions | -20°C, desiccated, protected from light[5] |
Mechanistic Workflow: The Logic of Sequential Conjugation
The true power of N-Mal-N-bis(PEG2-amine) lies in its orthogonal reactivity. The conjugation must be executed in a strictly sequential manner, governed by pH control, to prevent cross-reactivity.
Workflow for dual-payload conjugation utilizing the N-Mal-N-bis(PEG2-amine) branched linker.
Step 1: Thiol-Maleimide Conjugation (pH 6.5–7.5)
At a neutral to slightly acidic pH, the maleimide ring is highly selective for thiols. If the pH exceeds 8.0, two detrimental side reactions occur: primary amines begin to compete for the maleimide, and the maleimide ring undergoes hydrolysis to form an unreactive maleamic acid. Because the linker's own amines are protected as TFA salts, they do not self-polymerize during this step.
Step 2: Amide Coupling (pH 8.0–9.0)
Once the linker is anchored to the protein, the pH is raised, and a mild base (e.g., DIPEA or Triethylamine) is introduced. This deprotonates the TFA salts, restoring the nucleophilicity of the primary amines[1]. These amines can now rapidly react with NHS-ester functionalized payloads or carboxylic acids (activated via EDC/HATU)[5].
Validated Experimental Protocol: High-DAR ADC Synthesis
This protocol outlines a self-validating system for attaching two payload molecules to a single reduced cysteine on a monoclonal antibody.
Phase 1: Antibody Reduction
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Buffer exchange the monoclonal antibody (mAb) into Conjugation Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2). Causality: EDTA chelates trace metals that could prematurely oxidize thiols.
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Add 2.5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) per mAb. Incubate at 37°C for 2 hours to reduce interchain disulfides.
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Validation: Quantify free thiols using Ellman’s Reagent (DTNB) assay.
Phase 2: Linker Attachment 4. Dissolve N-Mal-N-bis(PEG2-amine) TFA salt in anhydrous DMSO (stock concentration: 10 mM). 5. Add 5 molar equivalents of the linker (relative to free thiols) to the reduced mAb. Incubate for 1 hour at room temperature. 6. Quench the reaction with excess L-cysteine. 7. Purify the intermediate using a desalting column (e.g., Sephadex G-25) equilibrated in Amide Coupling Buffer (0.1 M Sodium Bicarbonate, pH 8.5). Causality: The buffer exchange simultaneously removes unreacted linker and raises the pH to deprotonate the TFA salts.
Phase 3: Payload Conjugation 8. Add 10 molar equivalents of an NHS-ester activated payload (e.g., a cytotoxin or fluorophore) to the purified intermediate. 9. Incubate for 2 hours at room temperature under gentle agitation. 10. Validation: Purify via Size Exclusion Chromatography (SEC) and analyze the final DAR using Hydrophobic Interaction Chromatography (HIC-HPLC) and intact mass LC-MS.
Applications in Advanced Therapeutics
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs require a linker to bridge a target-binding ligand and an E3 ubiquitin ligase ligand[6]. N-Mal-N-bis(PEG2-amine) is highly valued in PROTAC synthesis because the branched architecture allows for the creation of trivalent degraders (e.g., recruiting one E3 ligase to degrade two target proteins simultaneously, or vice versa)[7]. The PEG2 chains maintain the solubility of these typically hydrophobic, high-molecular-weight ternary complexes[8].
Structural logic of a branched PROTAC ternary complex mediated by N-Mal-N-bis(PEG2-amine).
Antibody-Drug Conjugates (ADCs)
In traditional ADCs, achieving a DAR of 8 often results in severe aggregation due to the hydrophobicity of payloads like MMAE or exatecan. By utilizing the N-Mal-N-bis(PEG2-amine) branched linker, a DAR of 8 can be achieved by conjugating only 4 linker molecules to the antibody (each carrying 2 payloads)[2]. The hydrophilic PEG backbone shields the payloads, drastically improving the pharmacokinetic (PK) profile of the drug.
Sources
- 1. N-Mal-N-bis(PEG2-amine) TFA salt, 2128735-20-4 | BroadPharm [broadpharm.com]
- 2. Branched PEG Maleimide | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. 2128735-20-4,N-Mal-N-bis(PEG2-amine) TFA salt支化马来酰亚胺连接物,与巯基(SH)反应形成共价键_hatu和巯基反应吗-CSDN博客 [blog.csdn.net]
- 5. N-Mal-N-bis(PEG2-amine) TFA salt, 2128735-20-4 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immunoportal.com [immunoportal.com]
- 8. targetmol.cn [targetmol.cn]
